

Application Notes and Protocols: MI-136 for PARP Cleavage Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MI-136

Cat. No.: B560163

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Audience: Researchers, scientists, and drug development professionals.

Introduction

MI-136 is a potent small molecule inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction (PPI) with an IC₅₀ of 31 nM.[1][2] By disrupting this interaction, **MI-136** has been shown to block androgen receptor (AR) signaling and induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy, particularly in castration-resistant prostate cancer.[1][3][4] A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair.[5] During apoptosis, PARP is cleaved by caspases, primarily caspase-3 and caspase-7, from its full-length form (~116 kDa) into two fragments of approximately 89 kDa and 24 kDa.[6][7][8] The detection of the 89 kDa PARP fragment is a widely accepted marker for apoptosis.[5][9]

These application notes provide a detailed protocol for the analysis of PARP cleavage induced by **MI-136** in cancer cell lines using Western blotting.

Data Presentation

Table 1: In Vitro Efficacy of **MI-136** in Cancer Cell Lines

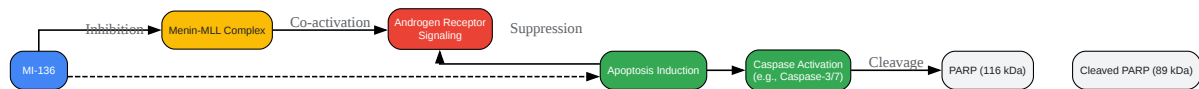
Cell Line	Cancer Type	Parameter	Value	Reference
LNCaP	Prostate Cancer	IC50	5.59 μ M	[1]
VCaP	Prostate Cancer	IC50	7.15 μ M	[1]
22rv1	Prostate Cancer	IC50	5.37 μ M	[1]
PNT2	Prostate Cancer	IC50	19.76 μ M	[1]
Endometrial Cancer Organoids	Endometrial Cancer	IC50	4.5 μ M	[10]

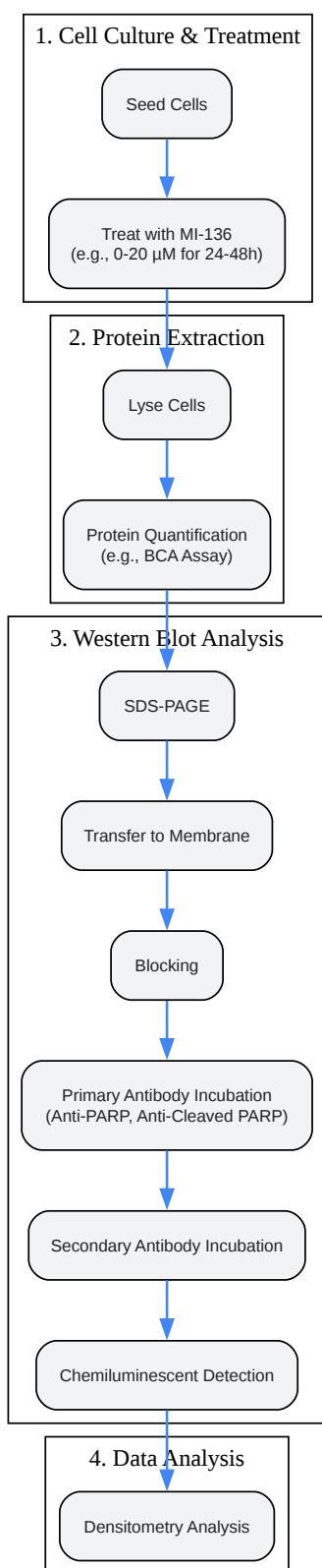
Table 2: In Vivo Efficacy of **MI-136**

Animal Model	Dosage and Administration	Outcome	Reference
VCaP xenografts	40 mg/kg, intraperitoneal injection, 5 days a week	Significant decrease in the growth of castration-resistant VCaP tumors.	[1][4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for **MI-136**-induced apoptosis and subsequent PARP cleavage.





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